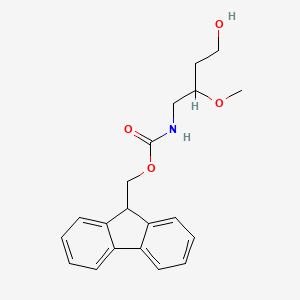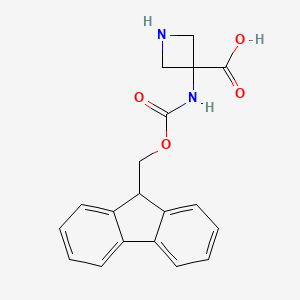![molecular formula C8H8N2OS B13457870 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties. Thienopyridines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thienopyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyridine ring.
Applications De Recherche Scientifique
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, thienopyridine derivatives have been reported to inhibit kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile: This compound shares a similar thienopyridine core but differs in its substitution pattern.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar fused ring system but contain a pyrimidine ring instead of a pyridine ring.
Uniqueness
6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one is unique due to its specific substitution pattern and the presence of both amino and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
6-amino-4-methylthieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C8H8N2OS/c1-10-4-5(9)7(11)8-6(10)2-3-12-8/h2-4H,9H2,1H3 |
Clé InChI |
CDZWQCFUQJSUCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C2=C1C=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)

![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

![1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13457835.png)

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)


